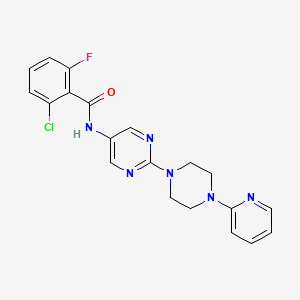

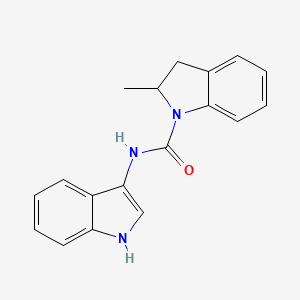

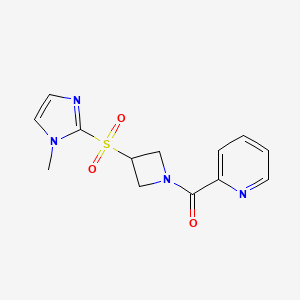

2-chloro-6-fluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a fluorinated heterocyclic building block used in chemical synthesis . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The yield is reported to be 55%, and the product appears as a light brick red powder .Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectral data . The 1H NMR spectrum and 13C NMR spectrum provided information about the corresponding protons and carbon atoms based on their chemical shifts, multiplicities, and coupling constants .Physical And Chemical Properties Analysis

The compound appears as a light brick red powder. Its melting point is reported to be greater than 230°C .Aplicaciones Científicas De Investigación

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, structurally similar to the compound , is an antineoplastic tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia. Research identifies metabolites in patients, showing primary pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting its metabolic profile and potential for therapeutic applications (Gong et al., 2010).

DNA Detection via Fluorescent Probes

Novel aminated benzimidazo[1,2-a]quinolines, which share structural motifs with the compound, serve as DNA-specific fluorescent probes. Their synthesis and characterization suggest potential applications in DNA detection and molecular biology research (Perin et al., 2011).

Herbicidal Sulfonylureas Development

Research on fluoromethyl-triazines and fluoroalkyl-benzenesulfonamide precursors, components of herbicidal sulfonylureas, demonstrates the synthesis of new intermediates. These compounds offer insight into developing more effective and selective herbicides, emphasizing the role of fluoro compounds in agricultural chemistry (Hamprecht et al., 1999).

Antimycobacterial Activity

Fluorinated benzothiazolo imidazole compounds exhibit promising antimicrobial activity, suggesting a potential avenue for developing new antimycobacterial agents. The study underscores the importance of fluorinated compounds in enhancing antimicrobial efficacy (Sathe et al., 2011).

Mercury Detection in Aqueous Solution

A chemosensor based on aminonaphthalimide fluorophores for Hg2+ detection demonstrates significant fluorescence enhancement in neutral buffer aqueous solution. This advancement in chemical sensors offers promising applications in environmental monitoring and safety (Guo et al., 2004).

Synthesis of Antitumor and Antimicrobial Compounds

Enaminones serve as precursors for synthesizing various compounds with antitumor and antimicrobial activities, illustrating the versatility of such frameworks in medicinal chemistry. This research highlights the potential for developing new therapeutics based on these structural motifs (Riyadh, 2011).

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXRSZDVLGHFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)

![N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide](/img/structure/B2716908.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)

methanone](/img/structure/B2716912.png)